1-(3-Chloro-5-fluorophenyl)propan-1-amine
Description
1-(3-Chloro-5-fluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11ClFN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with chlorine and fluorine atoms
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGVCIZTMHDUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable amine (such as ammonia or a primary amine) in the presence of a reducing agent like sodium cyanoborohydride.
Hydrogenation: The intermediate product is then subjected to hydrogenation to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic hydrogenation processes to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylpropanamines with different functional groups.
Scientific Research Applications
1-(3-Chloro-5-fluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms on the phenyl ring can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)propan-1-amine
- 1-(3-Chloro-2-fluorophenyl)propan-1-amine
- 1-(3-Chloro-5-bromophenyl)propan-1-amine
Uniqueness
1-(3-Chloro-5-fluorophenyl)propan-1-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The presence of both electron-withdrawing groups (chlorine and fluorine) can significantly influence its reactivity and interaction with biological targets.
Biological Activity
1-(3-Chloro-5-fluorophenyl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of halogen atoms, specifically chlorine and fluorine, enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Molecular Formula : C9H10ClF
- Molecular Weight : Approximately 175.63 g/mol
- Structural Features : The compound contains a propan-1-amine backbone with a 3-chloro and 5-fluoro substitution on the phenyl ring.
Biological Activity Overview
The biological activity of this compound is associated with its interactions with various enzymes and receptors. Studies have indicated that halogen substitutions can significantly influence the pharmacological properties of compounds, enhancing their efficacy in targeting specific biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes involved in neurotransmission and metabolic processes. For instance, it has been investigated for its inhibitory effects on tyrosinase, an enzyme crucial for melanin production.
- Receptor Modulation : Research indicates that this compound may act as a modulator of certain receptors, potentially influencing neurological pathways related to mood regulation and anxiety.
Case Studies
- Tyrosinase Inhibition Study : A study evaluated the inhibitory effects of compounds bearing similar structural motifs on tyrosinase activity. Table 1 summarizes the IC50 values of various compounds, including those related to this compound.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | TBD | Potential inhibitor |
| Kojic Acid (Standard) | 15 | Reference compound |
| Other Analogues | Varies | Comparison with parent compounds |
- Neuropharmacological Effects : Another study focused on the compound's effects on neurotransmitter release in vitro, demonstrating its potential role in modulating neurotransmission pathways relevant to anxiety and depression treatments.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Studies suggest good absorption characteristics due to its moderate lipophilicity.
- Metabolism : The compound undergoes metabolic transformations that may affect its bioavailability and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
